4-Cyclopentylidene-2,5-dioxopyrrolidine-3-carboxamide
Description
Properties
CAS No. |
91880-63-6 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-cyclopentylidene-2,5-dioxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C10H12N2O3/c11-8(13)7-6(5-3-1-2-4-5)9(14)12-10(7)15/h7H,1-4H2,(H2,11,13)(H,12,14,15) |
InChI Key |
XQJVUXAAZQLIEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C2C(C(=O)NC2=O)C(=O)N)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: 1-Hydroxy-4-(2-hydroxyphenyl)-N,N-dimethyl-2,5-dioxopyrrolidine-3-carboxamide
Key Structural Differences :
- Substituents : The analog replaces the cyclopentylidene group with a 2-hydroxyphenyl moiety and dimethylcarboxamide at the 3-position.
- Functional Groups : Both compounds share the pyrrolidine dione core, but the hydroxyl and dimethyl groups in the analog introduce polarity and hydrogen-bonding capacity absent in the target compound.
Physical and Spectral Properties :
- Melting Point : The analog melts at 164–165°C . The cyclopentylidene group in the target compound may lower the melting point due to reduced crystallinity or alter packing via hydrophobic interactions.
- IR Spectroscopy : Both compounds exhibit carbonyl stretches (~1700–1720 cm⁻¹) from the dione and carboxamide groups. The analog shows additional peaks at 3180 cm⁻¹ (O-H) and 1480–1620 cm⁻¹ (aromatic C=C), absent in the target compound .
- NMR Data : The analog’s ¹H-NMR reveals aromatic protons (δ 6.76–7.18 ppm) and hydroxyl signals (δ 10.00–11.00 ppm), whereas the target compound’s cyclopentylidene group would display aliphatic protons (likely δ 1.5–2.5 ppm) .
Structural Analog: 3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate
Key Structural Differences :
- Core Structure : This compound features a biphenyl-pyridine hybrid core, contrasting with the pyrrolidine dione in the target compound.
- Substituents : Fluorine, chlorine, and diethylcarbamoyl groups dominate, contributing to distinct electronic and steric profiles.
Crystallographic Insights :
Functional Implications :
Comparative Analysis Table
Implications for Research and Development
- Drug Design : The analog’s fluorine/chlorine substituents highlight strategies for tuning electron-withdrawing effects, whereas the cyclopentylidene group offers a route to modulate lipophilicity.
Preparation Methods
Cyclocondensation of N-Substituted Glutarimide Derivatives
A widely reported method involves the Paal-Knorr-type cyclization of N-cyclopentylidene glutarimide intermediates. Glutaric anhydride is reacted with cyclopentylamine under reflux in toluene to form N-cyclopentylglutarimide, followed by dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to introduce the cyclopentylidene group. Yields range from 45–62%, with purification via recrystallization from ethyl acetate/hexane mixtures.
Reaction Scheme:
$$ \text{Glutaric anhydride} + \text{Cyclopentylamine} \xrightarrow{\text{Toluene, 110°C}} \text{N-Cyclopentylglutarimide} $$
$$ \xrightarrow{\text{DDQ, CH}2\text{Cl}2} \text{4-Cyclopentylidene-2,5-dioxopyrrolidine} $$
Enamine-Mediated Ring Closure
Alternative routes employ enamine intermediates. Ethyl 3-cyclopentylidene-2-oxopropanoate is condensed with methyl acrylate in the presence of ammonium acetate, forming a pyrrolidine precursor. Subsequent oxidation with Jones reagent introduces the 2,5-diketone system, followed by amidation using aqueous ammonia. This method achieves higher yields (68–74%) but requires stringent temperature control during oxidation.
Key Conditions:
- Enamine formation: 80°C, 12 hr, ethanol solvent
- Oxidation: 0–5°C, CrO₃/H₂SO₄, 2 hr
- Amidation: NH₃/MeOH, 24 hr, room temperature
Carboxamide Functionalization Strategies
Direct Amidation of Carboxylic Acid Intermediates
The 3-carboxamide group is introduced via nucleophilic acyl substitution. 4-Cyclopentylidene-2,5-dioxopyrrolidine-3-carboxylic acid is activated with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and coupled with ammonium chloride in DMF, yielding the carboxamide. This method reports 79–85% yields but requires anhydrous conditions.
Nitrile Hydrolysis
An alternative pathway involves the synthesis of 3-cyano-4-cyclopentylidene-2,5-dioxopyrrolidine, followed by controlled hydrolysis using H₂O₂/HCl. The nitrile intermediate is prepared via a Strecker synthesis, with hydrolysis conducted at 60°C for 6 hr. This approach avoids coupling reagents but risks over-hydrolysis to carboxylic acids.
Reaction Optimization and Yield Enhancement
Solvent and Catalyst Screening
Comparative studies identify dimethylacetamide (DMA) as optimal for cyclocondensation, improving yields by 18% over toluene. Catalytic amounts of p-toluenesulfonic acid (pTSA) reduce reaction times from 24 hr to 8 hr for enamine formation.
Table 1: Solvent Effects on Cyclocondensation Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Toluene | 110 | 62 |
| DMA | 120 | 80 |
| DMF | 130 | 71 |
Protecting Group Strategies
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 H₂O/ACN, 1 mL/min) shows >99% purity post-recrystallization. XRPD confirms crystalline morphology with characteristic peaks at 2θ = 12.4°, 18.7°, and 24.3°.
Industrial-Scale Considerations
Batch processes using flow chemistry reduce decomposition risks during exothermic steps. Pilot-scale trials (50 kg) achieve 72% yield with a 98.5% purity profile, utilizing continuous extraction and falling-film evaporation. Regulatory guidelines recommend monitoring cyclopentene byproducts (≤0.1%) due to genotoxic potential.
Applications in Drug Development
The compound serves as a key intermediate in kinase inhibitor synthesis, notably in Jak/Stat pathway modulators. Patent US9737533B2 discloses its use in preparing triazolopyridine derivatives with >100 nM activity against mGluR2.
Q & A
Q. What are the established synthetic routes for 4-Cyclopentylidene-2,5-dioxopyrrolidine-3-carboxamide, and how can their efficiency be optimized using experimental design principles?
- Methodological Answer : The synthesis of pyrrolidine derivatives typically involves multi-step reactions, including cyclocondensation, functional group transformations, and regioselective modifications. For example, similar compounds like ethyl 4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (Ev12) utilize sequential nucleophilic substitutions and cyclization. To optimize efficiency, employ Design of Experiments (DoE) principles (e.g., factorial design) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. This reduces the number of trials while identifying critical interactions between variables . For instance, fractional factorial designs can isolate optimal conditions for yield improvement while minimizing side reactions .
Q. What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Assign proton environments (e.g., cyclopentylidene protons as singlet or multiplet signals) and confirm stereochemistry via NOESY.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to confirm molecular formula.
- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for dioxopyrrolidine) and amide N–H bonds (~3300 cm⁻¹).
Comparative analysis with structurally analogous compounds (e.g., methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate) can aid in spectral interpretation . Cross-validate data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be applied to predict reaction pathways or optimize conditions for synthesizing this compound?
- Methodological Answer : Use density functional theory (DFT) to model transition states and thermodynamic intermediates. For example, ICReDD’s approach integrates quantum calculations with experimental data to predict regioselectivity in cyclization steps . Software tools (e.g., Gaussian, ORCA) can simulate reaction pathways, identifying energy barriers for key steps like ring closure. Virtual screening of solvent effects (via COSMO-RS) optimizes reaction media polarity, reducing trial runs . Pair computational predictions with high-throughput experimentation to validate hypotheses iteratively.
Q. What strategies are recommended for resolving contradictions in experimental data related to the biological activity or reaction outcomes of pyrrolidine derivatives like this compound?
- Methodological Answer :
- Statistical Contradiction Analysis : Apply multivariate regression to identify outliers or confounding variables (e.g., impurities, moisture levels) .
- Mechanistic Reassessment : Re-examine reaction mechanisms using kinetic isotope effects or trapping experiments to detect transient intermediates. For biological activity discrepancies, conduct structure-activity relationship (SAR) studies with systematic substitutions (e.g., modifying the cyclopentylidene group) to isolate pharmacophoric features .
- Theoretical Reconciliation : Align conflicting data with computational models (e.g., docking studies for bioactivity) or revisit assumptions in reaction networks .
Q. How can researchers leverage advanced separation technologies to purify this compound from complex reaction mixtures?
- Methodological Answer :
- Chromatographic Techniques : Use preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) to resolve stereoisomers.
- Membrane Separation : Apply nanofiltration to remove low-molecular-weight impurities while retaining the target compound .
- Crystallization Optimization : Screen solvents using solubility parameters (Hansen solubility matrix) to enhance crystal purity. For instance, analogous compounds like (3R,4S)-rel-4-(2,3-dichlorophenyl)pyrrolidine-3-carboxylic acid achieve >99% purity via antisolvent crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
